molecular formula C16H31NO4 B3054282 2-[(Carboxymethyl)dodecylamino]acetic acid CAS No. 5931-57-7

2-[(Carboxymethyl)dodecylamino]acetic acid

Cat. No. B3054282
CAS RN: 5931-57-7
M. Wt: 301.42 g/mol
InChI Key: MFMNADOFNGXVAW-UHFFFAOYSA-N
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Description

“2-[(Carboxymethyl)dodecylamino]acetic acid” is a chemical compound with the molecular formula C16H31NO4 and a molecular weight of 301.42 g/mol. It is also known as "2-[N-(carboxymethyl)dodecanamido]acetic acid" .


Molecular Structure Analysis

The molecular structure of “2-[(Carboxymethyl)dodecylamino]acetic acid” consists of a long carbon chain (dodecyl) attached to an amino group, which is further attached to a carboxymethyl group . This structure is typical of carboxylic acid derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(Carboxymethyl)dodecylamino]acetic acid” are not available, it can be inferred from the structure that it may undergo reactions typical of carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(Carboxymethyl)dodecylamino]acetic acid” include a density of 1.042 g/cm3, a boiling point of 452.6°C at 760 mmHg, and a flash point of 227.5°C .

Scientific Research Applications

Phase Behavior in Ternary Systems

A study by Karlsson et al. (2001) explores the phase behavior of mixtures involving carboxylic acid/alkylamine in water, significant for 2-[(Carboxymethyl)dodecylamino]acetic acid due to its potential formation of ionic surfactants with an organic counterion. The research found new phases in the ternary system acetic acid−dodecylamine−water, which includes an isotropic solution phase, a hexagonal liquid crystalline phase, and a cubic liquid crystalline phase, offering insights into the molecular interactions of similar compounds (Karlsson et al., 2001).

Corneal Structure Studies

Newsome et al. (1982) identified types I, III, and IV collagen in the human corneal stroma using acetic acid-pepsin extracts. This discovery is crucial for understanding the diversity of collagen in the human corneal stroma, which may have implications for wound healing and disease states (Newsome et al., 1982).

Hydrogen Evolution Catalysis

A study by Fu et al. (2015) discusses the use of a compound similar to 2-[(Carboxymethyl)dodecylamino]acetic acid in catalyzing hydrogen evolution both from acetic acid and water media. This research offers a perspective on the potential use of such compounds in sustainable energy solutions (Fu et al., 2015).

Microbial Tolerance to Weak Acid Stress

Mira and Teixeira (2013) investigated the molecular mechanisms underlying microbial adaptation to weak acid stress in environments containing carboxylic acids. This research is relevant in understanding how microbes, including potential cell factories, interact with and adapt to environments containing compounds similar to 2-[(Carboxymethyl)dodecylamino]acetic acid (Mira & Teixeira, 2013).

Acetic Acid Recovery and Utilization

Kienberger et al. (2018) explored the recovery of acetic acid from aqueous mixtures using a membrane reactor. This research is pertinent to the efficient and environmentally friendly recovery and utilization of acetic acid, a key component in systems involving compounds like 2-[(Carboxymethyl)dodecylamino]acetic acid (Kienberger et al., 2018).

Safety And Hazards

The safety information available indicates that “2-[(Carboxymethyl)dodecylamino]acetic acid” may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-[carboxymethyl(dodecyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15(18)19)14-16(20)21/h2-14H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMNADOFNGXVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904628
Record name Lauriminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Carboxymethyl)dodecylamino]acetic acid

CAS RN

5931-57-7
Record name NSC18498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lauriminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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